molecular formula C8H5BrN2 B1288835 3-Bromo-1,6-naphthyridine CAS No. 17965-73-0

3-Bromo-1,6-naphthyridine

Cat. No.: B1288835
CAS No.: 17965-73-0
M. Wt: 209.04 g/mol
InChI Key: WRSZLHTTXPEKBD-UHFFFAOYSA-N
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Description

3-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties The compound this compound is characterized by a bromine atom attached to the third position of the 1,6-naphthyridine ring system

Biochemical Analysis

Biochemical Properties

3-Bromo-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication and transcription . Additionally, this compound interacts with kinases such as mTOR and p38 MAPK, which are involved in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell proliferation . These cellular effects underscore its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase I, preventing the enzyme from re-ligating the DNA strands, which leads to DNA damage and cell death . Additionally, this compound inhibits the activity of kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity . These molecular interactions are critical for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can influence its distribution and accumulation in different tissues . These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding these localization mechanisms is vital for elucidating the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a scalable and safe method that ensures high yield and purity. The process often includes the preparation of a key enamine intermediate, which undergoes cyclization with primary amines to afford various N-alkyl-1,6-naphthyridones .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,6-naphthyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents such as toluene or ethanol.

Major Products Formed:

Scientific Research Applications

3-Bromo-1,6-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct reactivity and biological activity.

    1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 3-Bromo-1,6-naphthyridine stands out due to its specific bromine substitution, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Properties

IUPAC Name

3-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSZLHTTXPEKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617821
Record name 3-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-73-0
Record name 3-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,6-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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